molecular formula C17H20F3N7O B12227937 4-(6-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine

4-(6-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine

Cat. No.: B12227937
M. Wt: 395.4 g/mol
InChI Key: NOTRSPOCRDFXDC-UHFFFAOYSA-N
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Description

4-(6-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic compound that features a morpholine ring attached to a pyrimidine structure, which is further substituted with a trifluoromethyl group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using trifluoromethylating agents.

    Attachment of the Piperazine Ring: The piperazine ring is attached through nucleophilic substitution reactions, often using piperazine derivatives.

    Formation of the Morpholine Ring: The morpholine ring is introduced through cyclization reactions involving appropriate diols and amines.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and morpholine rings.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the pyrimidine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and trifluoromethylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce dihydropyrimidine derivatives.

Scientific Research Applications

4-(6-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

    Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.

    Industry: It may be used in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(6-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the piperazine and morpholine rings contribute to its overall stability and solubility. The compound may inhibit or activate specific pathways, leading to its desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity compared to other pyrimidine derivatives. The combination of the piperazine and morpholine rings also contributes to its distinct pharmacological profile.

Properties

Molecular Formula

C17H20F3N7O

Molecular Weight

395.4 g/mol

IUPAC Name

4-[6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine

InChI

InChI=1S/C17H20F3N7O/c18-17(19,20)13-1-2-21-16(24-13)27-5-3-25(4-6-27)14-11-15(23-12-22-14)26-7-9-28-10-8-26/h1-2,11-12H,3-10H2

InChI Key

NOTRSPOCRDFXDC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C4=NC=CC(=N4)C(F)(F)F

Origin of Product

United States

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